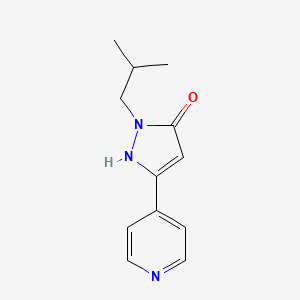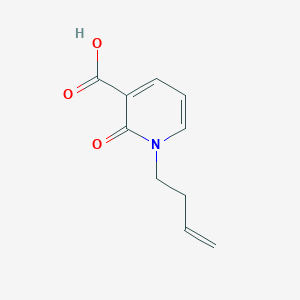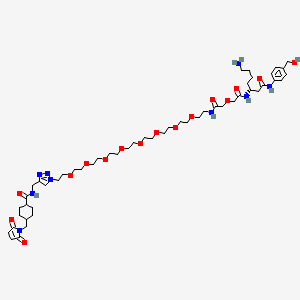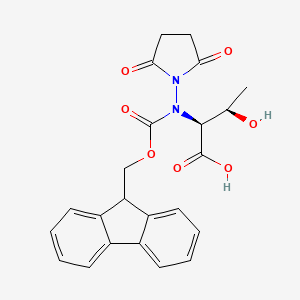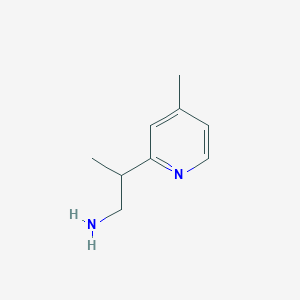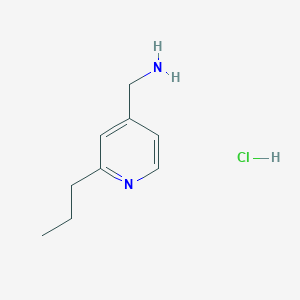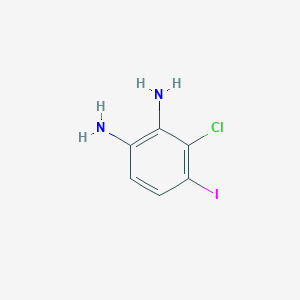
3-Chloro-4-iodobenzene-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-4-iodobenzene-1,2-diamine is an organic compound that belongs to the class of halogenated aromatic amines. This compound is characterized by the presence of chlorine and iodine atoms attached to a benzene ring, along with two amino groups. It is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-iodobenzene-1,2-diamine typically involves multi-step reactions starting from benzene derivatives. One common method includes:
Nitration: Benzene is nitrated to introduce nitro groups.
Reduction: The nitro groups are reduced to amino groups.
Halogenation: Chlorine and iodine atoms are introduced through halogenation reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of catalysts and optimized reaction conditions to ensure high yield and purity. The process often includes:
Catalytic Hydrogenation: To reduce nitro groups to amino groups.
Electrophilic Aromatic Substitution: To introduce halogen atoms.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-iodobenzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro compounds.
Reduction: The compound can be reduced to form different amines.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution Reagents: Such as sodium hydroxide or other nucleophiles.
Major Products
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Various amines.
Substitution Products: Compounds with different functional groups replacing halogens.
Scientific Research Applications
3-Chloro-4-iodobenzene-1,2-diamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-4-iodobenzene-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. The pathways involved may include:
Enzyme Inhibition: By binding to active sites of enzymes.
Receptor Modulation: By interacting with receptor proteins and altering their signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Iodobenzene-1,4-diamine
- 3-Chloro-6-iodobenzene-1,2-diamine
- 1-Chloro-4-iodobenzene
Uniqueness
3-Chloro-4-iodobenzene-1,2-diamine is unique due to the specific positions of the chlorine and iodine atoms on the benzene ring, which influence its reactivity and interactions with other molecules. This positional arrangement can lead to distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C6H6ClIN2 |
|---|---|
Molecular Weight |
268.48 g/mol |
IUPAC Name |
3-chloro-4-iodobenzene-1,2-diamine |
InChI |
InChI=1S/C6H6ClIN2/c7-5-3(8)1-2-4(9)6(5)10/h1-2H,9-10H2 |
InChI Key |
LNHUJXXAJNXABC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1N)N)Cl)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


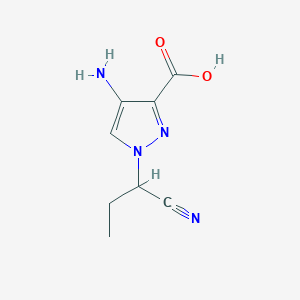
![5-Methyl-3,7,8,10-tetraazatricyclo[7.4.0.0,2,7]trideca-1,8,10,12-tetraene](/img/structure/B13338831.png)
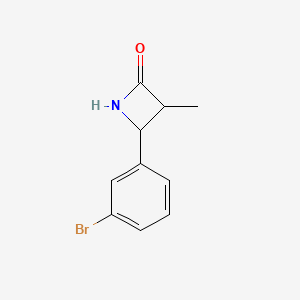

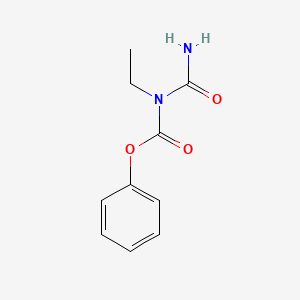
![6-Chloro-2-(propan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B13338864.png)
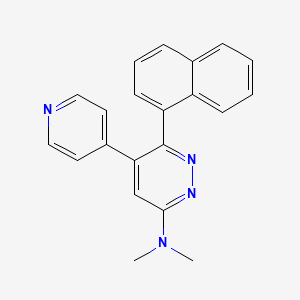
![5-Bromo-3-fluoroimidazo[1,2-a]pyridine](/img/structure/B13338873.png)
